
3-Methyl-N-phenyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-phenyl-L-valine is an organic compound that belongs to the class of amino acids It is a derivative of L-valine, where the amino group is substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenyl-L-valine typically involves the N-acylation of L-valine. One common method is to react L-valine with an acyl chloride, such as phenylacetyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides and amino acid derivatives by sequentially adding protected amino acids to a growing chain anchored to a solid resin .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N-phenyl-L-valine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Methyl-N-phenyl-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-phenyl-L-valine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The phenyl group may enhance its binding affinity to hydrophobic pockets in proteins, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylglycine: Similar in structure but lacks the methyl group on the valine moiety.
N-Phenylalanine: Contains a phenyl group but differs in the side chain structure.
N-Phenylleucine: Similar but has a different branching in the side chain.
Uniqueness
3-Methyl-N-phenyl-L-valine is unique due to the presence of both a methyl group and a phenyl group on the valine backbone. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
400777-56-2 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(2S)-2-anilino-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)10(11(14)15)13-9-7-5-4-6-8-9/h4-8,10,13H,1-3H3,(H,14,15)/t10-/m1/s1 |
Clave InChI |
XDPXYKMLGIKDGV-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)O)NC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)C(C(=O)O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


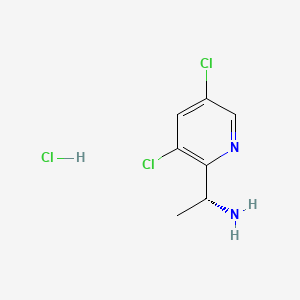

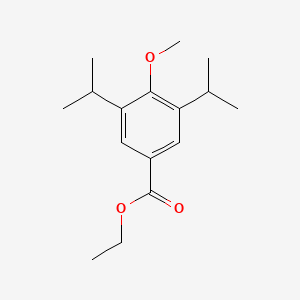





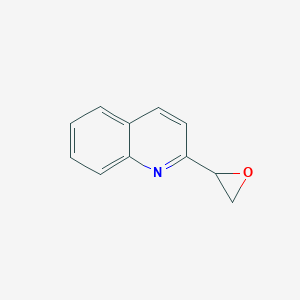
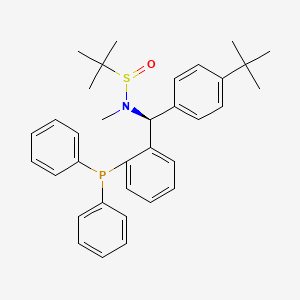
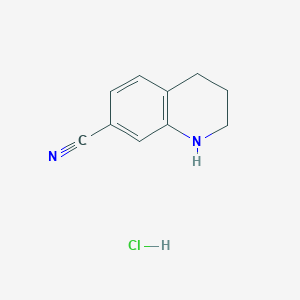
![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)


